molecular formula C8H6ClNOS2 B13068541 [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13068541
M. Wt: 231.7 g/mol
InChI Key: JQHGIHCUVOOHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol: is a heterocyclic compound that contains both thiophene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate nitrile and an aldehyde or ketone.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

    Cycloaddition: The oxazole ring can undergo cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

    Cycloaddition: Catalysts such as palladium or copper complexes.

Major Products

    Disulfides: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

    Larger Heterocycles: Formed through cycloaddition.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Employed as a building block for the synthesis of complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Biological Probes: Used as a probe to study biological processes.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Chemical Sensors: Employed in the fabrication of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
  • [5-(5-Methylthiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
  • [5-(5-Fluorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol

Uniqueness

  • Chlorine Substitution : The presence of a chlorine atom in [5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol imparts unique electronic properties, influencing its reactivity and binding interactions.
  • Thiol Group : The thiol group provides a reactive site for covalent modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H6ClNOS2

Molecular Weight

231.7 g/mol

IUPAC Name

[5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol

InChI

InChI=1S/C8H6ClNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2

InChI Key

JQHGIHCUVOOHNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC(=NO2)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.